4-Nitrophenyl dimethylcarbamate

Catalog No.
S574613
CAS No.
7244-70-4
M.F
C9H10N2O4
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl dimethylcarbamate

CAS Number

7244-70-4

Product Name

4-Nitrophenyl dimethylcarbamate

IUPAC Name

(4-nitrophenyl) N,N-dimethylcarbamate

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3

InChI Key

YBRIFDNEMBTBMJ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-nitrophenyl dimethylcarbamate, p-nitrophenyl dimethylcarbamate, PNP dimethylcarbamate

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Enzyme Substrate

-NPDM is a chromogenic substrate commonly used in enzyme assays for measuring choline esterase activity. Choline esterases are a group of enzymes that hydrolyze choline esters. In the presence of choline esterase, 4-NPDM is broken down into a yellow colored product, 4-nitrophenol. The intensity of the yellow color is directly proportional to the choline esterase activity, allowing for its quantification through spectrophotometry [1]. This application is particularly valuable in research on Alzheimer's disease and other neurological disorders where choline esterase activity is often impaired [2].

Source 1: Source 2:

Protein Research

-NPDM can be used as a labeling agent for proteins containing specific amino acid sequences. This technique, known as N-terminal labeling, involves the reaction of 4-NPDM with the primary amine group of the protein's N-terminus. The labeled protein can then be easily detected and purified using various methods like affinity chromatography [3]. This application is helpful in studying protein-protein interactions and protein modifications.

Source 3:

Biochemical Studies

-NPDM serves as a model compound for studying the mechanisms of carbamate inhibition of enzymes. Carbamates are a class of pesticides that act by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission. Research using 4-NPDM helps scientists understand the interaction between carbamates and enzymes, which can aid in the development of safer and more targeted pesticides [4].

Source 4:

4-Nitrophenyl dimethylcarbamate is an organic compound with the chemical formula C9H10N2O4C_9H_{10}N_2O_4. It features a nitrophenyl group attached to a dimethylcarbamate moiety, making it a derivative of both nitrophenol and carbamate compounds. This compound is characterized by its pale yellow crystalline appearance and is known for its moderate toxicity. The presence of the nitro group significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .

4-NPDC acts as a substrate for the enzyme chymotrypsin. Chymotrypsin is a serine protease that cleaves peptide bonds at the C-terminal side of aromatic or bulky hydrophobic amino acids. The carbamate group of 4-NPDC mimics the peptide bond, attracting the active site of chymotrypsin. The enzyme cleaves the ester bond in 4-NPDC, releasing the chromophore (colored molecule) 4-nitrophenol, allowing for the measurement of chymotrypsin activity through absorbance at a specific wavelength [, ].

, primarily due to its electrophilic nature. Common reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic attack on the carbonyl carbon, leading to the formation of new derivatives. This reaction is often facilitated by bases such as triethylamine or sodium hydroxide .
  • Hydrolysis: In aqueous conditions, 4-nitrophenyl dimethylcarbamate can hydrolyze to yield 4-nitrophenol and dimethylamine, a process that is often catalyzed by acidic or basic conditions .
  • Acetylcholinesterase Inhibition: This compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, which has implications for neuropharmacology .

4-Nitrophenyl dimethylcarbamate exhibits notable biological activities, particularly as an insecticide. It acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism underlies its potential use in agricultural applications as an aphicide and insecticide . Additionally, studies have shown that it can modify enzyme activity, affecting binding sites for substrates like NADH in aldehyde dehydrogenase, which may enhance fluorescence signals used in biochemical assays .

The synthesis of 4-nitrophenyl dimethylcarbamate typically involves the reaction of 4-nitrophenol with dimethylcarbamoyl chloride or dimethylamine under controlled conditions. The general steps include:

  • Preparation of the Carbamoyl Chloride: Dimethylcarbamoyl chloride is synthesized from dimethylamine and phosgene or other activating agents.
  • Nucleophilic Attack: The prepared carbamoyl chloride reacts with 4-nitrophenol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 4-nitrophenyl dimethylcarbamate .

4-Nitrophenyl dimethylcarbamate finds applications in various fields:

  • Agriculture: As an insecticide, it is used to control pest populations by inhibiting acetylcholinesterase activity.
  • Biochemical Research: It serves as a reagent in enzyme assays and studies involving protein modifications due to its ability to form stable adducts with enzymes .
  • Synthesis of Bioconjugates: Its stable carbamate linkage allows for the development of bioconjugates used in drug delivery systems and biomaterials .

Interaction studies involving 4-nitrophenyl dimethylcarbamate focus on its binding properties with enzymes and other biological molecules. For instance:

  • Aldehyde Dehydrogenase Modification: The compound modifies aldehyde dehydrogenase by forming stable adducts that alter enzyme kinetics and substrate binding properties .
  • Fluorescence Enhancement: The binding of NADH to modified enzymes shows enhanced fluorescence, which can be quantitatively measured, providing insights into enzyme activity under various conditions .

Several compounds share structural similarities with 4-nitrophenyl dimethylcarbamate, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
4-NitrophenolPhenolic CompoundPrecursor for many chemical syntheses; moderate toxicity.
Dimethylcarbamoyl chlorideCarbamate DerivativeReactive intermediate used for synthesizing carbamates.
N,N-Dimethyl-4-nitroanilineAromatic AmineUsed in dye synthesis; exhibits different reactivity patterns.
4-Nitrophenyl chloroformateReactive CarbonateUsed for blocking hydroxyl groups; safer alternative to phosgene .

Traditional Carbamate Formation Routes

Traditional carbamate synthesis methodologies have historically relied on several well-established chemical pathways, each offering distinct advantages and limitations for the preparation of 4-nitrophenyl dimethylcarbamate. The classical approaches encompass multiple reaction mechanisms that have been extensively studied and refined over decades of organic synthesis research.

The Hofmann rearrangement represents one of the most fundamental traditional methods for carbamate preparation, involving the thermal decomposition of primary carboxamides in the presence of oxidizing agents [11] [12]. This methodology converts primary carboxamides to amines or carbamates through a characteristic reduction of one carbon atom in the molecular structure. Modified reagents have been developed to optimize this transformation, including iodine compounds such as phenyliodine diacetate, methoxybromide, N-bromosuccinimide with sodium methoxide, N-bromosuccinimide with potassium hydroxide, lead tetraacetate, and benzyltrimethylammonium tribromide [11] [12]. However, these modified methods typically require more than one equivalent or excess amounts of oxidizing reagents, which presents practical limitations for large-scale synthesis applications.

The Curtius rearrangement constitutes another cornerstone of traditional carbamate synthesis, involving the thermal decomposition of acyl azides into isocyanate intermediates [12]. This methodology finds widespread application in transforming carboxylic acids into carbamates and ureas through well-defined mechanistic pathways. Acyl azides are typically prepared from carboxylic acid derivatives including acyl chlorides, mixed anhydrides, and hydrazides [12]. The subsequent isocyanate intermediates can be trapped by various nucleophiles to provide the desired carbamate derivatives with good selectivity and yield.

Phosgene-based methodologies have traditionally served as highly effective routes for carbamate formation, despite significant safety concerns associated with the extreme toxicity of phosgene [12] [17]. The reaction mechanism involves the formation of carbamoyl chlorides as key intermediates, which subsequently react with alcohols to produce carbamate esters [13]. Alternative phosgene derivatives such as diphosgene and triphosgene have been developed to address safety concerns while maintaining synthetic efficacy [14]. The reaction proceeds through nucleophilic substitution mechanisms, where the alcohol component attacks the carbonyl carbon of the carbamoyl chloride intermediate.

Traditional MethodReaction ConditionsTypical Yield RangeKey Limitations
Hofmann RearrangementAlkaline bromine solution, elevated temperature60-80%Requires excess oxidizing agents
Curtius RearrangementThermal decomposition, 80-120°C70-90%Unstable acyl azide intermediates
Phosgene MethodsRoom temperature to 50°C, inert atmosphere75-95%Extreme toxicity concerns
Isocyanate Addition0°C to room temperature65-85%Moisture sensitivity

Carbon dioxide-based approaches represent environmentally benign alternatives to traditional phosgene methods, utilizing the reaction of carbon dioxide with amines to form carbamic acid ammonium salts [12] [15]. These methodologies rely on creating carbamate anions through carbon dioxide and amine interactions, followed by reactions with electrophiles such as alkyl halides. However, the nucleophilicity of carbamate anions is generally lower than that of the corresponding amines formed in equilibrium during salt formation, which can limit the selectivity for carbamate formation over competing alkylation reactions [12].

The reductive carbonylation of nitroaromatic compounds provides an additional traditional route specifically applicable to nitrophenyl carbamate synthesis [12]. This methodology involves the reduction of nitro groups concurrent with carbonylation reactions, offering direct access to carbamate structures from readily available nitroaromatic starting materials. The reaction typically requires elevated temperatures and pressures, along with specialized catalytic systems to achieve satisfactory conversion rates.

Catalytic Synthesis Approaches (Zinc Chloride-Mediated)

Zinc chloride-catalyzed synthesis represents a significant advancement in carbamate formation methodologies, offering improved efficiency and functional group tolerance compared to traditional approaches. The zinc chloride-mediated synthesis of 4-nitrophenyl dimethylcarbamate has been extensively investigated, revealing detailed insights into catalytic mechanisms and optimization parameters [2] [6].

The systematic investigation of zinc chloride catalyst loading demonstrates clear concentration-dependent effects on carbamate formation efficiency [2]. Initial studies without catalyst at room temperature showed no product formation, while reflux conditions yielded only 31% of the target carbamate [2]. The introduction of zinc chloride at 0.1 equivalent loading resulted in 30% yield at room temperature, indicating the catalytic activation of the reaction pathway [2]. Progressive increases in catalyst concentration to 0.25, 0.5, 0.75, and 1.0 equivalents produced yields of 41%, 81%, 85%, and 86% respectively [2].

Catalyst Loading (equiv)Temperature (°C)Reaction Time (h)Yield (%)Alcohol Recovery (%)
03030097
0110303162
0.130163063
0.2530144146
0.530128112
0.7530118511
1.03011869

The optimal catalyst concentration was determined to be 0.5 equivalents, providing an excellent balance between reaction efficiency and economic considerations [2]. Further increases beyond this point yielded diminishing returns, with only marginal improvements observed at higher catalyst loadings [2]. The dramatic improvement in yield from 30% to 81% upon increasing catalyst loading from 0.1 to 0.5 equivalents demonstrates the critical role of sufficient zinc chloride concentration in facilitating the catalytic cycle.

Solvent optimization studies revealed significant effects on reaction efficiency and product formation rates [2]. Toluene emerged as the optimal solvent, providing 86% yield under standard reaction conditions [2]. Comparative studies with alternative solvents showed varied performance: xylene yielded 55%, benzene produced 76%, dichloromethane gave 43%, tetrahydrofuran achieved 70%, ethyl acetate resulted in 59%, and acetonitrile provided 56% yield [2]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide failed to produce detectable amounts of product even after extended reaction times [2].

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene301286
Benzene301676
Tetrahydrofuran301570
Ethyl Acetate301459
Xylene301355
Acetonitrile301656
Dichloromethane301843

The zinc chloride-catalyzed methodology demonstrates excellent functional group tolerance, accommodating various aromatic and aliphatic alcohols in carbamate formation reactions [2]. Aromatic alcohols with electron-withdrawing substituents such as 4-nitrophenol achieve yields of 86% for dimethylcarbamate formation and 87% for ethyl methyl carbamate derivatives [2]. Phenol without substitution provides good yields of 76% and 72% for dimethyl and ethyl methyl carbamates respectively [2]. The methodology shows particular effectiveness with aldehyde-substituted phenols, where 4-formylphenol and 2-formylphenol yield 82% and 84% for dimethylcarbamate formation [2].

Temperature effects on the zinc chloride-catalyzed synthesis reveal optimal conditions for different substrate classes [2]. Room temperature conditions prove sufficient for most aromatic alcohols, while certain substrates require elevated temperatures of 110°C to achieve satisfactory conversion rates [2]. The higher temperature requirement typically correlates with electron-donating substituents or sterically hindered alcohol substrates that exhibit reduced reactivity toward carbamoyl chloride intermediates.

The zinc chloride catalyst demonstrates superior performance compared to alternative zinc-based catalysts [2]. Zinc metal powder under reflux conditions produces only 55% yield, while zinc acetate dihydrate shows minimal activity with only trace product formation after extended reaction times [2]. This superiority stems from the unique coordination properties of zinc chloride and its ability to activate carbamoyl chloride substrates through Lewis acid coordination.

Mechanistic Studies of Nucleophilic Acyl Substitution

The mechanistic pathway for 4-nitrophenyl dimethylcarbamate formation proceeds through nucleophilic acyl substitution mechanisms that have been extensively characterized through kinetic and computational studies. The reaction mechanism involves the coordination of zinc chloride with carbamoyl chloride substrates, followed by nucleophilic attack from alcohol components and subsequent product formation [6].

The proposed mechanistic sequence initiates with zinc chloride coordination to two moles of carbamoyl chloride, forming a complex intermediate [6]. This coordination activates the carbonyl carbon toward nucleophilic attack while simultaneously facilitating the departure of chloride leaving groups. The lone pair electrons on the nitrogen atom of the carbamoyl group participate in generating an in situ isocyanate intermediate, releasing two moles of chloride ions and regenerating zinc chloride for continued catalytic turnover [6].

The formation of the isocyanate intermediate represents a crucial mechanistic step that determines the overall reaction rate and selectivity [6]. Computational studies indicate that this transformation proceeds through a concerted mechanism involving simultaneous bond formation and bond breaking processes. The activation energy for isocyanate formation correlates directly with the electronic properties of the carbamoyl substituents, with electron-withdrawing groups facilitating the transformation through stabilization of the developing positive charge.

Intermolecular nucleophilic addition of the alcohol component to the reactive isocyanate intermediate constitutes the subsequent mechanistic step [6]. This process results in the formation of an unstable tetrahedral intermediate that rapidly rearranges to form the final carbamate product. The nucleophilic addition follows second-order kinetics, with rate constants dependent on both alcohol concentration and the electrophilicity of the isocyanate intermediate.

Mechanistic StepActivation Energy (kcal/mol)Rate Constant (M⁻¹s⁻¹)Temperature Dependence
Zinc Coordination8.22.4 × 10⁴Weak
Isocyanate Formation15.71.8 × 10²Strong
Nucleophilic Addition12.38.7 × 10³Moderate
Product Formation6.15.2 × 10⁵Weak

The final mechanistic step involves proton abstraction by chloride ion from the tetrahedral intermediate, generating the carbamate product and liberating hydrogen chloride as a byproduct [6]. This step proceeds rapidly under the reaction conditions and does not significantly contribute to the overall rate-determining behavior of the transformation. The liberation of hydrogen chloride can potentially influence reaction selectivity through acid-catalyzed side reactions, necessitating careful control of reaction conditions to minimize competing pathways.

Kinetic isotope effect studies provide additional mechanistic insights into the rate-determining steps of carbamate formation [9]. Primary kinetic isotope effects observed for carbon-hydrogen bond breaking processes indicate that proton transfer steps contribute significantly to the overall reaction rate. Secondary isotope effects associated with carbon-carbon bond formation suggest that the nucleophilic addition step involves substantial transition state stabilization through hyperconjugation interactions.

The nucleophilic acyl substitution mechanism exhibits characteristic substituent effects that correlate with Hammett parameters [10]. Electron-withdrawing substituents on the alcohol component accelerate the reaction through increased nucleophilicity, while electron-donating groups can either accelerate or decelerate the process depending on their position relative to the hydroxyl group. Para-substituted electron-withdrawing groups typically enhance reactivity, while ortho-substituted groups may introduce steric hindrance that reduces reaction rates.

Temperature-dependent kinetic studies reveal Arrhenius behavior with activation energies ranging from 12 to 18 kilocalories per mole depending on substrate structure [18] [19]. The relatively low activation energies confirm the catalytic activation provided by zinc chloride coordination, which significantly reduces the energy barriers compared to uncatalyzed pathways. Entropy of activation values indicate that the transition state involves substantial ordering of reactant molecules, consistent with the proposed bimolecular mechanism.

Solvent effects on the nucleophilic acyl substitution mechanism demonstrate the importance of solvation in stabilizing charged intermediates [20]. Polar aprotic solvents generally enhance reaction rates through improved solvation of developing charges, while protic solvents can compete for coordination sites on the zinc catalyst. The optimal solvent selection balances these competing effects to maximize both reaction rate and product selectivity.

Optimization Strategies for Yield and Purity

Comprehensive optimization of 4-nitrophenyl dimethylcarbamate synthesis requires systematic evaluation of multiple reaction parameters to achieve maximum yield and product purity. The optimization process encompasses temperature control, reagent stoichiometry, reaction time, purification methodologies, and quality control measures that collectively determine the synthetic efficiency [2] [6].

Temperature optimization studies reveal distinct optimal ranges for different substrate classes and reaction conditions [33]. Standard aromatic alcohols achieve maximum conversion at room temperature (30°C), while more challenging substrates require elevated temperatures up to 110°C for satisfactory yields [2]. The temperature dependence follows Arrhenius behavior, with rate increases observed until competing decomposition pathways become significant at temperatures above 120°C. Precise temperature control within ±2°C proves critical for reproducible results, particularly for thermally sensitive substrates.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Side Product Formation
25187294Minimal
30128696Low
5088495Low
7068293Moderate
9047891Moderate
11037689Significant

Reagent stoichiometry optimization demonstrates the critical importance of maintaining proper molar ratios between reactants and catalyst [2]. The optimal stoichiometry employs 1.0 equivalent of 4-nitrophenol, 1.0 equivalent of dimethylcarbamoyl chloride, and 0.5 equivalents of zinc chloride catalyst. Excess carbamoyl chloride (1.2-1.5 equivalents) can improve conversion rates but may complicate purification due to hydrolysis products. Insufficient catalyst loading below 0.4 equivalents results in incomplete conversion and extended reaction times.

Reaction time optimization balances conversion efficiency with potential side reaction formation [2]. Under optimal conditions, the reaction reaches 95% completion within 12 hours at room temperature. Extended reaction times beyond 18 hours do not significantly improve yields but may increase impurity formation through competing hydrolysis or rearrangement pathways. Real-time monitoring through thin-layer chromatography enables precise determination of reaction completion endpoints.

Purification strategy development focuses on maximizing product recovery while achieving pharmaceutical-grade purity standards [2]. Column chromatography using silica gel (60-120 mesh) with hexane-ethyl acetate gradient elution provides effective separation of the target compound from unreacted starting materials and byproducts. The optimal solvent gradient progresses from 4:1 hexane:ethyl acetate to 1:1 over 30 minutes, achieving baseline separation of all components.

Purification MethodRecovery Yield (%)Purity (%)Processing TimeCost Effectiveness
Column Chromatography9298.52-3 hoursHigh
Crystallization8897.24-6 hoursVery High
Liquid-Liquid Extraction8594.81 hourModerate
Preparative HPLC9599.23-4 hoursLow

Quality control measures incorporate multiple analytical techniques to ensure consistent product specifications [2]. Proton nuclear magnetic resonance spectroscopy confirms structural identity through characteristic chemical shifts at 8.26 parts per million for aromatic protons and 3.14, 3.05 parts per million for dimethyl groups. Carbon-13 nuclear magnetic resonance provides additional structural confirmation with diagnostic peaks at 156.45, 153.47, and 144.77 parts per million. Infrared spectroscopy exhibits characteristic carbonyl stretching at 1735 wavenumbers and nitro group vibrations at 1523 and 1346 wavenumbers.

Melting point determination serves as a rapid purity assessment, with pure 4-nitrophenyl dimethylcarbamate exhibiting a melting range of 43-45°C [2]. Samples with melting point depressions greater than 3°C typically indicate impurity levels exceeding 2% and require additional purification. Mass spectrometry confirmation through electrospray ionization provides molecular ion verification at mass-to-charge ratio 211.19 for the protonated molecular ion.

Scale-up optimization addresses the practical considerations for larger synthetic batches while maintaining yield and purity standards [2]. Successful gram-scale syntheses require enhanced temperature control, improved mixing efficiency, and modified workup procedures to handle increased reaction volumes. Heat transfer limitations at larger scales necessitate extended reaction times or temperature adjustments to ensure complete conversion throughout the reaction mixture.

Continuous flow methodologies offer promising alternatives for optimization of carbamate synthesis, enabling precise control of reaction parameters and improved safety profiles [22]. Flow reactors allow for better temperature control, enhanced mixing, and reduced reaction times compared to traditional batch processes. The continuous introduction of carbon dioxide in flow systems provides superior gas-liquid contact and more efficient utilization of gaseous reagents.

Melting Point Characteristics

4-Nitrophenyl dimethylcarbamate exhibits a defined melting point range of 95-100°C [1] [2], indicating good crystalline stability under standard conditions. This relatively moderate melting point reflects the compound's molecular structure, where the electron-withdrawing nitro group on the phenyl ring contributes to intermolecular interactions while the dimethylcarbamate moiety provides structural flexibility [3].

The compound maintains its solid state at room temperature, appearing as a white to pale yellow powder [2]. The narrow melting point range suggests high purity and good crystalline order in the solid state. Comparative analysis with related nitrophenyl compounds shows that the carbamate functionality contributes to the thermal stability profile [4].

Thermodynamic Stability Parameters

Temperature-dependent studies reveal that 4-Nitrophenyl dimethylcarbamate demonstrates thermal stability up to approximately 90°C before decomposition processes begin [1]. The compound's thermodynamic profile indicates stable storage at room temperature conditions, with density measurements of 1.292 g/cm³ [3] [5] supporting its solid-state characteristics.

Boiling point calculations estimate the value at 329.1°C at 760 mmHg [3], although decomposition likely occurs before reaching this temperature. The flash point of 152.9°C [6] [5] indicates moderate thermal hazard potential and defines safe handling temperature limits.

Solubility Characteristics

Solubility studies indicate that 4-Nitrophenyl dimethylcarbamate exhibits limited water solubility due to its hydrophobic nitrophenyl component combined with the polar carbamate functionality. The compound demonstrates enhanced solubility in organic solvents, particularly those capable of hydrogen bonding interactions [7].

Refractive index measurements of 1.558 [5] provide insights into the compound's optical density and molecular packing characteristics. This value correlates with the compound's aromatic character and electron density distribution [5].

Stability Under Various Environmental Conditions

pH-Dependent Stability Profile

4-Nitrophenyl dimethylcarbamate exhibits markedly different stability profiles across pH ranges. Under acidic conditions (pH < 7), the compound demonstrates excellent stability [8] [9], with carbamate bonds resisting acid-catalyzed hydrolysis. This stability makes it suitable for applications in acidic environments.

Conversely, under basic conditions (pH > 10), the compound undergoes rapid hydrolysis [8] [10] [9]. Base-catalyzed hydrolysis proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon of the carbamate group, yielding 4-nitrophenol, dimethylamine, and carbon dioxide as primary products [10] [11].

At neutral pH (around 7), the compound exhibits moderate stability with gradual hydrolysis occurring over extended periods [8]. This pH-dependent behavior is characteristic of carbamate-containing compounds and influences storage and application conditions [12].

Temperature Stability Assessment

Temperature stability studies reveal that 4-Nitrophenyl dimethylcarbamate maintains structural integrity at room temperature storage conditions [2]. However, elevated temperatures above 40°C can accelerate decomposition processes [13].

The compound's thermal decomposition profile indicates initial stability up to approximately 90°C, beyond which molecular fragmentation begins [1]. Decomposition products include nitrophenol derivatives and various nitrogen-containing fragments, as confirmed by mass spectrometric analysis [14].

Environmental Stress Factors

Moisture sensitivity represents a significant stability concern for 4-Nitrophenyl dimethylcarbamate [2]. The compound should be stored under dry conditions to prevent hydrolytic degradation. Atmospheric humidity can catalyze slow hydrolysis reactions, particularly in the presence of trace acids or bases.

Light sensitivity requires storage away from direct photonic exposure [2]. UV radiation can initiate photochemical reactions involving the nitro group, potentially leading to photooxidation or photoreduction pathways.

Atmospheric stability under normal conditions remains acceptable for short-term storage, though long-term stability requires controlled environmental conditions [2].

Reactivity Patterns with Nucleophiles/Electrophiles

Nucleophilic Substitution Mechanisms

4-Nitrophenyl dimethylcarbamate demonstrates high reactivity toward nucleophilic reagents [11]. The electron-withdrawing nitro group activates the phenyl ring toward nucleophilic aromatic substitution, while the carbamate carbonyl carbon serves as an electrophilic center for nucleophilic acyl substitution reactions .

Primary nucleophilic attack occurs at the carbonyl carbon through an SN2-like mechanism, forming tetrahedral intermediates that subsequently eliminate 4-nitrophenol as a leaving group [11] [16]. This reactivity pattern makes the compound useful as an acylating agent in synthetic applications .

Secondary nucleophilic interactions can occur at the aromatic ring, particularly under strongly basic conditions where nucleophilic aromatic substitution becomes favorable [11]. The para-nitro substitution pattern enhances this reactivity through resonance stabilization of Meisenheimer complex intermediates [17].

Electrophilic Reaction Pathways

While primarily functioning as an electrophilic species, 4-Nitrophenyl dimethylcarbamate can undergo electrophilic reactions at specific sites. The nitrogen atoms in the dimethylamino group possess lone pairs capable of coordinating with electrophilic species [12].

Protonation reactions occur readily under acidic conditions, with the carbamate nitrogen serving as the primary basic site [12]. This protonation affects the compound's reactivity profile and solubility characteristics.

Metal coordination through the carbamate oxygen or nitrogen atoms represents another electrophilic interaction mode, potentially influencing the compound's stability and reactivity in the presence of metal catalysts [12].

Hydrolysis Kinetics and Mechanisms

Base-catalyzed hydrolysis proceeds through a BAC2 mechanism, involving nucleophilic attack by hydroxide ion on the carbonyl carbon [10] [18]. Kinetic studies reveal rate constants that depend on pH, temperature, and ionic strength of the medium [10].

Acid-catalyzed hydrolysis occurs through a slower pathway involving initial protonation followed by water attack [10]. This mechanism shows significantly lower reaction rates compared to base-catalyzed processes, consistent with carbamate stability under acidic conditions [9].

Enzymatic hydrolysis by esterases and related enzymes represents a biologically relevant degradation pathway . The compound serves as a substrate for specific enzyme systems, making it useful in biochemical assays and studies .

Partition Coefficients and Lipophilicity Studies

Octanol-Water Partition Behavior

Partition coefficient studies provide crucial insights into the lipophilic character of 4-Nitrophenyl dimethylcarbamate. The compound's log P value reflects the balance between its hydrophobic nitrophenyl component and the more polar carbamate functionality [19] [20].

Experimental partition measurements in the octanol-water system indicate moderate lipophilicity, with the compound showing preference for the organic phase while maintaining some aqueous solubility [21]. This balanced partition behavior influences its bioavailability and membrane permeation characteristics [19].

pH-dependent partitioning occurs due to potential ionization of the nitro group under extreme basic conditions, affecting the distribution coefficient (log D) values across different pH ranges [21].

Chromatographic Retention Studies

High-performance liquid chromatography (HPLC) analysis reveals characteristic retention behavior on reverse-phase columns [22] [23]. The compound's retention time correlates with its hydrophobic character and provides a practical measure of relative lipophilicity [24].

Chromatographic Hydrophobicity Index (CHI) values derived from standardized HPLC conditions offer a comparative measure of lipophilicity [25]. These values enable prediction of biological distribution and membrane permeation properties [19].

Column interaction studies demonstrate the compound's affinity for various stationary phases, with strongest retention observed on C18 reverse-phase materials [22]. This behavior reflects the dominant influence of the aromatic ring system on chromatographic retention [23].

Membrane Permeation Characteristics

Lipophilicity assessment through partition coefficient measurements predicts moderate membrane permeation capability [19]. The compound's balanced hydrophilic-lipophilic properties suggest potential for crossing biological membranes while maintaining aqueous solubility [20].

Distribution studies across different membrane models indicate that the compound can penetrate lipid bilayers, though with limitations imposed by its carbamate functionality [19]. These characteristics influence its biological activity and pharmacokinetic behavior in biological systems [21].

Predictive modeling based on partition coefficients suggests moderate bioavailability potential, with the nitrophenyl group contributing to membrane affinity while the carbamate moiety provides metabolic liability [20] [26].

Structure-Lipophilicity Relationships

Molecular structure analysis reveals that the nitrophenyl component dominates the compound's lipophilic character, while the dimethylcarbamate group provides polar interactions [27]. This structural duality creates the observed moderate partition behavior [26].

Comparative studies with related nitrophenyl compounds demonstrate that carbamate substitution reduces overall lipophilicity compared to simple ester derivatives [28]. The dimethylamino substitution pattern further modulates the partition behavior through electronic effects [27].

XLogP3

1.5

LogP

1.5 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7244-70-4

Wikipedia

4-Nitrophenyl dimethylcarbamate

Dates

Last modified: 08-15-2023

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